ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Catalog No.
S1897305
CAS No.
129768-30-5
M.F
C7H7F3N2O2
M. Wt
208.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylat...

Many pyrazole syntheses suffer from O-alkylation or methanol toxicity. Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (CAS 129768-30-5) solves this with its ethyl ester, enabling regioselective N-alkylation and amidation releasing only Class 3 ethanol.

  • Regioselective N-alkylation: no O-alkylation byproducts; protection-deprotection eliminated.
  • ICH Q3C compliance: amidation produces ethanol, not methanol; no Class 2 remediation.
  • Metabolic stability: 3-CF3 resists CYP450 oxidation, prolongs API half-life.

Global supply with full analytical documentation.

CAS Number

129768-30-5

Product Name

ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

IUPAC Name

ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Molecular Formula

C7H7F3N2O2

Molecular Weight

208.14 g/mol

InChI

InChI=1S/C7H7F3N2O2/c1-2-14-6(13)4-3-5(12-11-4)7(8,9)10/h3H,2H2,1H3,(H,11,12)

InChI Key

AKFFNTKRAYWFRN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NNC(=C1)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=NNC(=C1)C(F)(F)F

Synonyms

Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid ethyl ester, 5-(Ethoxycarbonyl)-3-(trifluoromethyl)-1H-pyrazole

Purity

≥98%

Package Size

1 g, 5 g, 25 g

Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (CAS 129768-30-5) is a fluorinated heterocyclic building block widely utilized in the synthesis of advanced pharmaceuticals and agrochemicals. Featuring a trifluoromethyl group at the 3-position and an ethyl ester at the 5-position, this compound provides a stable, process-ready scaffold for constructing complex pyrazole-based active pharmaceutical ingredients (APIs) [1]. In procurement and chemical manufacturing, it is primarily valued for its handling characteristics, its ability to undergo regioselective N-alkylation, and its role as a direct precursor to highly lipophilic, metabolically stable target molecules [2]. The ethyl ester format specifically offers a quantified balance of reactivity and stability, making it a preferred choice over free acids or alternative esters in multi-step industrial syntheses [3].

Research Fit

3-CF₃-5-COOEt pyrazole building block
Acidic N–H for regioselective functionalization
Ester handle for amidation/hydrolysis

Substituting ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate with its non-fluorinated analogs, free acid forms, or methyl esters introduces significant process inefficiencies and performance deficits. Using the free carboxylic acid (CAS 129768-28-1) directly in alkylation steps leads to competitive O-alkylation, drastically reducing the yield of the desired N-alkylated intermediate and necessitating additional protection-deprotection cycles [1]. Furthermore, replacing the trifluoromethyl group with a standard methyl group fundamentally alters the pharmacokinetics of the final API, rendering it highly susceptible to cytochrome P450-mediated metabolic degradation [2]. Finally, utilizing the methyl ester variant instead of the ethyl ester generates methanol during downstream hydrolysis or amidation, introducing Class 2 residual solvent toxicity risks that complicate regulatory compliance and solvent recovery in late-stage manufacturing [3].

Substitution Risk

CF₃ → CH₃ alters reactivity
Replacing CF₃ with CH₃ leads to a large shift in N–H acidity and lipophilicity, which may alter reaction selectivity in N-alkylation or cross-coupling pathways.
Regioisomer mismatch
Regioisomers with 4-substitution patterns activate the pyrazole differently, and the specific 3-CF₃-5-COOEt positioning is critical for certain N-functionalization pathways in agrochemical scaffolds.

Chemoselectivity in N-Alkylation: Ester Protection vs. Free Acid

During the synthesis of N-substituted pyrazole cores, the choice of starting material dictates the reaction efficiency. Utilizing ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate effectively masks the carboxylate functionality, directing electrophiles exclusively to the pyrazole nitrogen. In comparative studies, alkylation of the ethyl ester yields >95% of the N-alkylated product. In contrast, attempting direct alkylation on the baseline 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid results in a complex mixture of N- and O-alkylated products, often reducing the isolated yield of the target regioisomer to <50% [1].

Evidence DimensionIsolated yield of N-alkylated product
Target Compound Data>95% yield (no O-alkylation)
Comparator Or Baseline3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (free acid): <50% yield (heavy O-alkylation)
Quantified Difference>45% absolute increase in target yield
ConditionsStandard alkylation conditions (R-X, K2CO3, DMF, 80°C)

Procuring the ethyl ester eliminates the need for an additional synthetic protection step, significantly reducing raw material costs and cycle times in industrial scale-up.

Lipophilicity
Cross-study comparable
+0.5 logP
3.2× higher partition coefficient vs methyl analog
Supports membrane permeability design
Predicted XLogP3 (PubChem)

Regulatory Compliance: Byproduct Toxicity Profile vs. Methyl Ester

In late-stage API manufacturing, the choice of ester protecting group impacts downstream purification and regulatory compliance. When ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate undergoes amidation or hydrolysis, the sole byproduct is ethanol, an ICH Class 3 solvent with a Permitted Daily Exposure (PDE) of 50 mg/day. Conversely, the methyl ester analog (methyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate) releases methanol, an ICH Class 2 solvent with a strict PDE of 30 mg/day[1]. The use of the ethyl ester thereby simplifies solvent recovery and minimizes the analytical burden required to prove the absence of highly toxic residual solvents [2].

Evidence DimensionHydrolysis/Amidation byproduct toxicity (ICH Guidelines)
Target Compound DataEthanol byproduct (Class 3, PDE: 50 mg/day)
Comparator Or BaselineMethyl ester analog: Methanol byproduct (Class 2, PDE: 30 mg/day)
Quantified Difference66% higher permitted daily exposure limit for the byproduct
ConditionsDownstream hydrolysis or direct amidation steps in API formulation

Selecting the ethyl ester over the methyl ester mitigates Class 2 solvent compliance risks, lowering the cost of late-stage purification and QA testing.

N–H Acidity
Cross-study comparable
Target pKa 7.6
Methyl analog pKa 11.6
ΔpKa −4.0
Enables mild-base functionalization
Predicted values (ChemicalBook)

Pharmacokinetic Enhancement: Metabolic Stability vs. Non-Fluorinated Analog

The inclusion of the trifluoromethyl group at the 3-position is a critical design feature for modern agrochemicals and pharmaceuticals. Compared to the non-fluorinated baseline (ethyl 3-methyl-1H-pyrazole-5-carboxylate), the CF3 group in ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate completely blocks cytochrome P450-mediated oxidation at that position. Furthermore, the CF3 group imparts a higher local lipophilicity (Hansch parameter π ≈ 0.88 vs. 0.56 for CH3), which translates to superior membrane permeability in downstream active compounds. Studies on derived APIs show that the CF3-containing analogs exhibit a 2- to 10-fold increase in in vivo half-life compared to their methyl counterparts [1].

Evidence DimensionLocal lipophilicity (Hansch π) and metabolic half-life of derived APIs
Target Compound DataHansch π ≈ 0.88; blocks C3 oxidation
Comparator Or BaselineEthyl 3-methyl-1H-pyrazole-5-carboxylate: Hansch π ≈ 0.56; susceptible to C3 oxidation
Quantified Difference+0.32 increase in Hansch π; 2x to 10x extension in API half-life
ConditionsIn vitro human liver microsome (HLM) assays and in vivo pharmacokinetic models

Procuring the CF3-substituted building block is essential for developing highly potent, long-lasting APIs and agrochemicals that resist rapid metabolic degradation.

PDE10A Scaffold
Class-level inference
Key intermediate for lead series
Leads demonstrate target engagement in cardiac hypertrophy model
Access to PDE10A inhibitor chemical space
Hit-to-lead campaign (Yuan 2025)

Regioselectivity in Functionalization: Steric Direction

The ethyl ester group in ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate provides a specific steric environment that is highly beneficial during N-alkylation. The bulkiness of the ethyl group, combined with the electronic properties of the CF3 group, directs incoming electrophiles predominantly to the less sterically hindered nitrogen. Under optimized basic conditions, this substrate routinely achieves a regioselectivity ratio of >85:15 (target N-isomer vs. off-target N-isomer). In contrast, less sterically demanding pyrazoles often yield near 50:50 mixtures of regioisomers, requiring extensive and costly chromatographic separation [1].

Evidence DimensionRegioselectivity ratio (N1 vs N2 alkylation)
Target Compound Data>85:15 regioselectivity
Comparator Or BaselineUnsubstituted or less bulky pyrazole carboxylates: ~50:50 regioselectivity
Quantified Difference>35% improvement in regiomeric purity prior to purification
ConditionsBase-catalyzed N-alkylation (e.g., K2CO3 in DMF or MeCN)

High regioselectivity minimizes the loss of valuable intermediates and eliminates the need for complex, solvent-intensive chromatographic separations during manufacturing.

Physical Form
Cross-study comparable
95 °C
Crystalline solid, mp 95 °C vs methyl analog 80–84 °C
Simplifies purification & scale-up
Higher density also reported
Agrochemical Entry
Class-level inference
Precursor to 3-CF₃-pyrazole-5-carboxylic acid
Key intermediate for patented SDHI fungicide scaffolds
Gateway to fungicide chemical space
Ester serves as protecting group

Synthesis of SDHI Fungicides and Agrochemicals

This compound is the premier starting material for constructing the 3-(trifluoromethyl)pyrazole core found in modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides. Its high chemoselectivity during N-alkylation ensures efficient scale-up of the active agrochemical ingredients without the need for complex protecting group strategies[1].

Development of COX-2 Inhibitors and Anti-inflammatory APIs

The stable ethyl ester allows for precise regiocontrol during the assembly of 1,5-diarylpyrazole and related scaffolds, making it a critical precursor for next-generation non-steroidal anti-inflammatory drugs (NSAIDs) where the CF3 group is required for metabolic stability and tissue penetration [2].

Late-Stage Amidation Workflows in Pharmaceutical Manufacturing

Because its downstream processing releases only Class 3 ethanol, it is the preferred substrate for direct amidation reactions with complex amines. This ensures strict compliance with ICH residual solvent guidelines without requiring aggressive and costly purification protocols typical of methyl ester analogs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PDE10A inhibitor lead generation
3-CF₃-pyrazole core reactivity
PDE10A target engagement & in vivo model response
Agrochemical fungicide R&D
Ester-protected carboxylic acid handle
N-alkylation efficiency & scale-up purity
CNS drug scaffold exploration
Reported lipophilicity & pKa profile
Blood-brain barrier permeability & PK properties

XLogP3

1.7

Wikipedia

Ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Explore Compound Types